4-Isobutyl-1-[4-(4-methylpiperidino)-4-oxobutyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one
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Overview
Description
4-Isobutyl-1-[4-(4-methylpiperidino)-4-oxobutyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is a complex heterocyclic compound. It belongs to the class of thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-1-[4-(4-methylpiperidino)-4-oxobutyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves multiple steps:
Formation of the Thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidine Core: This can be achieved through the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Introduction of the Isobutyl Group: This step involves the alkylation of the core structure with isobutyl bromide under basic conditions.
Attachment of the Piperidino Group: The final step includes the reaction of the intermediate with 4-methylpiperidine and subsequent oxidation to form the oxobutyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-1-[4-(4-methylpiperidino)-4-oxobutyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidino derivatives.
Scientific Research Applications
4-Isobutyl-1-[4-(4-methylpiperidino)-4-oxobutyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a therapeutic agent due to its biological activity.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Chemical Biology: Use as a probe to study enzyme interactions and cellular processes.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Isobutyl-1-[4-(4-methylpiperidino)-4-oxobutyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **4-Isobutyl-1-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one .
- **4-Isobutyl-1-[4-(4-phenylpiperazin-1-yl)-4-oxobutyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one.
Uniqueness
4-Isobutyl-1-[4-(4-methylpiperidino)-4-oxobutyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C21H29N5O2S |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
12-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C21H29N5O2S/c1-14(2)13-25-20(28)19-16(9-12-29-19)26-17(22-23-21(25)26)5-4-6-18(27)24-10-7-15(3)8-11-24/h9,12,14-15H,4-8,10-11,13H2,1-3H3 |
InChI Key |
ZHKMRGHVJLKCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4 |
Origin of Product |
United States |
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